molecular formula C36H56O2 B13890346 2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione

2-Methyl-3-(3,7,11,15,19-pentamethyl-2-eicosenyl)-1,4-naphthalenedione

Cat. No.: B13890346
M. Wt: 520.8 g/mol
InChI Key: BZMAZXMEQPQQDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vitamin K1 can be synthesized through several methods. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction typically requires a strong acid catalyst and is carried out under reflux conditions . Another method involves the use of a Grignard reagent to introduce the phytyl side chain to the naphthoquinone core .

Industrial Production Methods

Industrial production of Vitamin K1 often involves the extraction from plant sources, particularly green leafy vegetables. The extracted compound is then purified using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, which involves the same basic steps as the laboratory synthesis but on a much larger scale .

Chemical Reactions Analysis

Types of Reactions

Vitamin K1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Vitamin K1 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Used to treat Vitamin K deficiency and related bleeding disorders. It is also being researched for its potential role in bone health and cardiovascular health.

    Industry: Used in the formulation of dietary supplements and fortified foods .

Mechanism of Action

Vitamin K1 functions as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of glutamate residues on proteins required for blood coagulation. This carboxylation allows these proteins to bind calcium ions, which is essential for their biological activity. The primary molecular targets include coagulation factors II, VII, IX, and X .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vitamin K1 is unique due to its specific role in photosynthesis in plants and its direct involvement in the human blood clotting process. Unlike Vitamin K2, which is produced by bacteria, Vitamin K1 is primarily obtained from dietary sources .

Properties

Molecular Formula

C36H56O2

Molecular Weight

520.8 g/mol

IUPAC Name

2-methyl-3-(3,7,11,15,19-pentamethylicos-2-enyl)naphthalene-1,4-dione

InChI

InChI=1S/C36H56O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,22-24,26-29H,10-21,25H2,1-7H3

InChI Key

BZMAZXMEQPQQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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